3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-
Overview
Description
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- is a useful research compound. Its molecular formula is C25H44O6 and its molecular weight is 440.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH are proteins within cells. These compounds are used as linkers in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules .
Mode of Action
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH interact with their targets by joining two essential ligands, crucial for forming PROTAC molecules . These linkers enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Biochemical Pathways
The affected pathway is the ubiquitin-proteasome system. 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH, as part of PROTAC molecules, facilitate the degradation of specific target proteins via this pathway . The downstream effects include the removal of the target protein, which can influence various cellular processes depending on the function of the degraded protein.
Result of Action
The molecular and cellular effects of the action of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH involve the selective degradation of target proteins. This can result in the modulation of cellular processes, potentially leading to therapeutic effects in the context of diseases where the degradation of specific proteins is beneficial .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O6/c1-2-3-4-5-6-7-8-9-24-10-12-25(13-11-24)31-23-22-30-21-20-29-19-18-28-17-16-27-15-14-26/h10-13,26H,2-9,14-23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITRRWWILGYENJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864952 | |
Record name | Pentaethylene glycol 4-nonylphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20636-48-0 | |
Record name | Pentaethylene glycol mono(p-nonylphenyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20636-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020636480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentaethylene glycol 4-nonylphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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